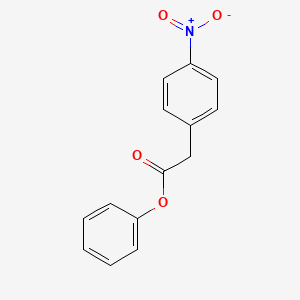

Phenyl (p-nitrophenyl)acetate

Descripción general

Descripción

Phenyl (p-nitrophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group and a p-nitrophenyl group attached to an acetate moiety. This compound is often used in biochemical assays to study enzyme activities, particularly esterases and lipases, due to its ability to release p-nitrophenol upon hydrolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl (p-nitrophenyl)acetate can be synthesized through the esterification of phenylacetic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of phenylacetic acid and p-nitrophenol to this compound in organic solvents like n-heptane .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl (p-nitrophenyl)acetate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of phenylacetic acid and p-nitrophenol .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically the primary focus of its use.

Major Products Formed:

Hydrolysis: Phenylacetic acid and p-nitrophenol.

Aplicaciones Científicas De Investigación

Enzymatic Assays

Substrate for Lipase and Esterase Activity:

p-NPA is commonly used as a substrate in assays to measure lipase and esterase activities. Its hydrolysis can be monitored spectrophotometrically by measuring the release of p-nitrophenol, which exhibits a distinct color change. Research has shown that the hydrolysis rate of p-NPA can be influenced by various factors, including temperature and the presence of ammonium salts, which can enhance enzyme activity under specific conditions .

Kinetic Studies:

The compound serves as an excellent model substrate for studying enzyme kinetics. For instance, studies have demonstrated that the hydrolysis of p-NPA by enzymes like α-chymotrypsin results in the formation of acyl-enzyme intermediates, providing insights into enzyme mechanisms .

Biocatalysis

Designing Novel Esterases:

Recent advancements in protein engineering have led to the design of de novo esterases that exhibit significant activity towards p-NPA. These engineered enzymes are tailored for specific industrial applications where traditional enzymes may fail due to harsh conditions. The designed esterases have shown enhanced hydrolytic activity compared to naturally occurring counterparts .

Applications in Organic Synthesis:

p-NPA is also utilized in organic synthesis as a reagent for the preparation of various esters and other derivatives. Its ability to undergo hydrolysis makes it a valuable tool in synthetic organic chemistry, particularly for creating compounds with specific functional groups .

Environmental Applications

Assessment of Cholinesterase Activity:

The hydrolysis of p-NPA is relevant in environmental toxicology, particularly in assessing cholinesterase activity in biological samples. The compound's interaction with cholinesterases can provide insights into the effects of organophosphate pesticides on enzyme function and overall ecological health .

Case Studies and Research Findings

Mecanismo De Acción

The primary mechanism of action for phenyl (p-nitrophenyl)acetate involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the release of phenylacetic acid and p-nitrophenol. The p-nitrophenol produced can be quantitatively measured, providing insights into enzyme activity .

Comparación Con Compuestos Similares

- p-Nitrophenyl acetate

- p-Nitrophenyl butyrate

- p-Nitrophenyl valerate

Comparison: Phenyl (p-nitrophenyl)acetate is unique due to the presence of both phenyl and p-nitrophenyl groups, which can influence its reactivity and interaction with enzymes. Compared to other p-nitrophenyl esters, it may exhibit different hydrolysis rates and enzyme specificities .

Actividad Biológica

Phenyl (p-nitrophenyl)acetate, commonly referred to as p-nitrophenyl acetate (p-NPA), is a well-studied compound in biochemistry, particularly known for its role as a substrate in enzymatic reactions. This article delves into its biological activity, focusing on its hydrolysis mechanisms, enzyme interactions, and potential applications.

- Molecular Formula : C₈H₇NO₄

- Molecular Weight : 181.1 g/mol

- CAS Number : 830-03-5

- Melting Point : 78 °C

Enzymatic Hydrolysis

The hydrolysis of p-nitrophenyl acetate is a classic reaction studied to understand enzyme kinetics and mechanisms. It primarily involves the release of p-nitrophenol and acetate, catalyzed by various enzymes including serine proteases like trypsin and chymotrypsin.

- Enzyme-Substrate Complex Formation : The enzyme binds to p-NPA, forming an enzyme-substrate complex.

- Acetylation of the Enzyme : The substrate undergoes acetylation, leading to the formation of an acetyl-enzyme intermediate.

- Deacetylation : The final step involves the regeneration of the free enzyme and release of acetate.

The studies indicate that the hydrolysis reaction can be influenced by pH levels, with competitive inhibition observed at lower pH values due to hydrogen ions interfering with substrate binding .

1. Esterase Activity in Engineered Enzymes

A study focused on a de novo designed esterase demonstrated significant lytic activity towards p-NPA. The engineered enzyme exhibited a catalytic efficiency of protein, showcasing its potential for biotechnological applications .

| Enzyme Variant | Activity (U/g) |

|---|---|

| Designed Enzyme | 31.035 ± 0.107 |

| S307A | N.A. |

| H174A | N.A. |

| E118A | 1.001 ± 0.016 |

| K308A | 8.914 ± 1.497 |

| F309A | 5.402 ± 2.050 |

2. Trypsin-Catalyzed Hydrolysis

Research on trypsin revealed that it could effectively hydrolyze p-NPA under specific conditions, with kinetic studies indicating that the initial rapid phase of the reaction was followed by slower deacetylation . The study utilized stopped-flow techniques to analyze the reaction kinetics.

Non-Enzymatic Reactions

Beyond enzymatic hydrolysis, p-NPA has been shown to undergo transformations mediated by proteins like bovine serum albumin (BSA). This study highlighted that BSA not only hydrolyzes p-NPA but also facilitates further reactions leading to the formation of phenoxyl radicals through proton-coupled electron transfer mechanisms .

Applications in Assays

p-Nitrophenyl acetate is widely used in biochemical assays to measure esterase and lipase activities due to its ability to release p-nitrophenol upon hydrolysis, which can be quantitatively analyzed using spectrophotometry at 405 nm . This property makes it an invaluable tool in both research and clinical diagnostics.

Propiedades

IUPAC Name |

phenyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGDDLOTBNPESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979491 | |

| Record name | Phenyl (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-82-6 | |

| Record name | Phenyl (p-nitrophenyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl (4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.